molecular formula C10H12O3 B158801 3-(4-Methoxyphenyl)propionic acid CAS No. 1929-29-9

3-(4-Methoxyphenyl)propionic acid

Cat. No.: B158801
CAS No.: 1929-29-9
M. Wt: 180.2 g/mol
InChI Key: FIUFLISGGHNPSM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propionic acid, also known as p-Methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of hydrocinnamic acid, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol.

Another method involves the reduction of 4-methoxycinnamic acid using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This method provides a straightforward route to obtain this compound with high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methoxycinnamic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 3-(4-methoxyphenyl)propanol, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation to form 4-hydroxyphenylpropanoic acid using reagents like boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Boron tribromide (BBr3) in dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 3-(4-Methoxyphenyl)propanol.

    Substitution: 4-Hydroxyphenylpropanoic acid.

Scientific Research Applications

Pharmaceutical Development

3-(4-Methoxyphenyl)propionic acid is primarily recognized for its utility in the pharmaceutical sector, particularly as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. It has been reported to enhance the efficacy of various formulations aimed at treating pain and inflammation . The compound's structural properties allow it to interact favorably with biological targets, making it a valuable component in drug design.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the effects of phenolic compounds on cellular processes. Research indicates that it can influence metabolic pathways and cellular signaling mechanisms, providing insights into its potential health benefits . For instance, studies have shown that derivatives of this compound may exhibit antidiabetic and anticancer properties through modulation of key metabolic receptors .

Polymer Chemistry

The incorporation of this compound into polymer formulations has been explored to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in materials science, where the performance of polymers can be significantly improved by modifying their chemical structures with compounds like this one .

Agricultural Applications

Research is ongoing into the use of this compound as a plant growth regulator. Preliminary findings suggest that it may promote healthier plant development and improve crop yields by influencing growth pathways . This potential application could lead to more sustainable agricultural practices by enhancing plant resilience and productivity.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is investigated for its aromatic properties. It can be used to formulate flavoring agents that impart pleasant aromas and tastes in various consumer products, from food items to cosmetics .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for analgesics and anti-inflammatory drugsEnhances drug efficacy; favorable interactions with biological targets
Biochemical ResearchInvestigates effects on metabolic pathwaysExhibits potential antidiabetic and anticancer properties
Polymer ChemistryImproves thermal stability and mechanical strength in polymersEnhances material performance through structural modifications
Agricultural ApplicationsPotential plant growth regulatorPromotes healthier development; improves crop yields
Flavor and Fragrance IndustryUsed in flavoring agents for consumer productsProvides pleasant aromas; applications in food and cosmetics

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propionic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes involved in metabolic pathways, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid:

    3-(4-Cyanophenyl)propanoic acid: Contains a cyano group on the phenyl ring, which significantly alters its chemical properties.

    3-(4-Bromophenyl)propanoic acid: Has a bromine atom on the phenyl ring, making it more reactive in substitution reactions.

Uniqueness

3-(4-Methoxyphenyl)propionic acid is unique due to its methoxy group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry for developing new therapeutic agents.

Biological Activity

3-(4-Methoxyphenyl)propionic acid (HMPA) is a significant compound derived from dietary polyphenols, particularly through the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA) by gut microbiota. This article delves into the biological activities associated with HMPA, focusing on its metabolic benefits, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • Physical State : Solid at room temperature

HMPA belongs to the phenylpropanoid family, characterized by a propionic acid moiety attached to a methoxy-substituted phenyl ring. This structure is crucial for its interaction with various biological receptors.

Metabolic Effects

HMPA has been shown to exert several beneficial metabolic effects:

  • Anti-obesity Effects : HMPA administration in high-fat diet (HFD)-induced obesity models resulted in significant weight reduction and improved hepatic lipid metabolism. The compound activates GPR41, a receptor linked to lipid catabolism, thus enhancing energy expenditure and reducing fat accumulation in the liver .
  • Insulin Sensitivity Improvement : Studies indicate that HMPA enhances insulin sensitivity in animal models, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .
  • Gut Microbiota Modulation : HMPA influences gut microbiota composition, increasing beneficial Bacteroidetes while decreasing Firmicutes. This shift is associated with improved metabolic health and may contribute to its anti-obesity effects .

Antioxidant and Anti-inflammatory Properties

Research has highlighted HMPA's role in reducing oxidative stress and inflammation:

  • Antioxidant Activity : HMPA exhibits antioxidant properties that may protect against cellular damage caused by reactive oxygen species (ROS), contributing to its potential anticancer effects .
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammatory markers in various studies, indicating its utility in managing chronic inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of HMPA reveals rapid absorption and distribution:

  • After oral administration in Sprague-Dawley rats, HMPA reached peak plasma concentrations within 15 minutes. The compound was detected in various tissues, including kidneys and liver, highlighting its bioavailability and potential systemic effects .
ParameterValue
Absorption Ratio≥1.2%
Peak Plasma Concentration2.6 ± 0.4 nmol/mL
Tissue DistributionKidneys > Liver > Heart

The biological activities of HMPA are mediated through several mechanisms:

  • GPR41 Activation : HMPA's interaction with GPR41 leads to enhanced lipid metabolism and energy expenditure, making it a candidate for obesity management .
  • PKA Signaling Pathway : Activation of protein kinase A (PKA) signaling has been observed following HMPA administration, promoting lipid breakdown through downstream transcription factors like PPARα .
  • Gene Expression Modulation : HMPA influences the expression of genes involved in glucose and lipid metabolism, such as Pnpla2 (Atgl) and Ppargc1a (Pgc-1alpha), which are critical for maintaining metabolic homeostasis .

Case Studies

Several studies have demonstrated the efficacy of HMPA in various contexts:

  • Exercise Performance : In a study examining the effects of HMPA on skeletal muscle function during exhaustive exercise, it was found that HMPA administration improved grip strength and inhibited protein catabolism, suggesting its role in enhancing athletic performance .
  • Cognitive Function : Emerging evidence suggests that HMPA may also contribute to cognitive improvements through its anti-inflammatory properties and modulation of gut-brain interactions .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 3-(4-Methoxyphenyl)propionic acid?

  • Answer :

  • Mass Spectrometry (MS) : Utilize LC-ESI-QQ/MS² with collision energy (CE) of 30 V to identify the [M-H]⁻ ion at m/z 179.07 and fragmentation patterns (e.g., loss of CO₂ or methoxy groups) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the methoxy (-OCH₃) and propionic acid chain. Compare shifts with analogs like 3-(4-Hydroxyphenyl)propionic acid to distinguish substituent effects .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy C-O vibrations near 1250 cm⁻¹ .

Q. What synthetic routes are available for this compound, and what are their key reaction conditions?

  • Answer :

  • Catalytic Hydrogenation : Reduce unsaturated precursors (e.g., 3-(4-Methoxyphenyl)acrylic acid) using palladium on charcoal (Pd/C) under H₂ gas at ambient pressure. Monitor reaction progress via TLC or HPLC .
  • Esterification/Hydrolysis : React 4-methoxyphenylpropanol with carboxylic acid derivatives, followed by hydrolysis under acidic or basic conditions. Optimize solvent systems (e.g., ethanol/water) and catalyst loading (e.g., H₂SO₄) to minimize side products .

Q. How does the methoxy substituent influence the compound’s physicochemical properties compared to hydroxylated analogs?

  • Answer :

  • Solubility : The methoxy group increases hydrophobicity (logP ~1.35) compared to hydroxylated analogs like 3-(4-Hydroxyphenyl)propionic acid (logP ~0.8), impacting solvent selection for reactions .
  • Reactivity : The electron-donating methoxy group stabilizes the aromatic ring, altering electrophilic substitution patterns. Contrast with 3-(4-Hydroxyphenyl)propionic acid, where the -OH group enhances hydrogen bonding and acidity (pKa ~4.2 vs. ~4.8 for methoxy) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}C) be applied to track metabolic pathways or biosynthetic incorporation of this compound?

  • Answer :

  • Synthesis of Labeled Derivatives : Prepare 13C^{13}C-labeled analogs (e.g., [1-^{13}C $$ -3-(4-Methoxyphenyl)propionic acid) via esterification with ^{13}C enrichedreagents(e.g.,triethyl-enriched reagents (e.g., triethyl ^{13}C $-phosphonoacetate). Verify isotopic purity using high-resolution MS .
  • Metabolic Tracing : Administer labeled compounds to in vitro models (e.g., microbial cultures or cell lines) and analyze metabolites via LC-MS/MS. Compare fragmentation patterns to identify incorporation into downstream products (e.g., acyl-CoA derivatives) .

Q. What computational approaches are used to predict the reactivity and intermolecular interactions of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Use B3LYP/6-31G(d) basis sets to model reaction pathways (e.g., esterification or decarboxylation) .
  • Molecular Dynamics (MD) Simulations : Study binding affinity with biological targets (e.g., enzymes or receptors) by simulating docking poses. Compare with analogs like 3-(4-Hydroxyphenyl)propionic acid to assess substituent effects on binding .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonist effects) of this compound?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., halogenated or alkylated methoxy groups) and test activity across assays. Use statistical tools (e.g., PCA) to correlate structural features with functional outcomes .
  • Assay Optimization : Control for pH-dependent ionization (pKa ~4.8) and solvent effects (e.g., DMSO vs. aqueous buffers) that may alter compound bioavailability or interaction kinetics .

Q. Methodological Resources

  • Spectral Databases : Cross-reference with MassBank (Accession: MSBNK-Keio_Univ-KO001098) for MS/MS fragmentation patterns .
  • Computational Tools : Use NIST Chemistry WebBook for thermodynamic data (e.g., enthalpy of formation) and Gaussian software for DFT modeling .
  • Synthetic Protocols : Refer to palladium-catalyzed hydrogenation conditions from Thermo Scientific Chemicals and esterification methodologies in peer-reviewed syntheses .

Properties

IUPAC Name

3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUFLISGGHNPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871855
Record name 3-(4-Methoxyphenyl)propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1929-29-9, 25173-37-9
Record name 3-(4-Methoxyphenyl)propionic acid
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Record name 3-(p-Methoxyphenyl)propionic acid
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Record name 3-(p-Methoxyphenyl)propionic acid
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Synthesis routes and methods

Procedure details

10% Palladium-on-carbon (200 mg) was added to a solution of 5.34 g of 4-methoxycinnamic acid in methanol, and the mixture was stirred under hydrogen until hydrogen gas absorption ceased. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 5.43 g of 3-(4-methoxyphenyl)propionic acid.
Quantity
0 (± 1) mol
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5.34 g
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200 mg
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Methoxyphenyl)propionic acid
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3-(4-Methoxyphenyl)propionic acid
3-(4-Methoxyphenyl)propionic acid

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